molecular formula C20H13FN2O3 B5619310 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide

Cat. No.: B5619310
M. Wt: 348.3 g/mol
InChI Key: PMHWTQIWUFDJMJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the hydroxyphenyl and fluorobenzamide groups. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole core. Subsequent reactions with 3-hydroxybenzaldehyde and 3-fluorobenzoyl chloride under basic conditions yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The fluorobenzamide moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dichlorobenzenecarboxamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide stands out due to the presence of the hydroxy group, which enhances its solubility and reactivity. The fluorine atom also imparts unique electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O3/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-15(17(24)11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHWTQIWUFDJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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